(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone

sigma receptor pharmacology CNS drug discovery substance abuse pharmacotherapy

Replace ambiguous positional isomers. This defined 3-pyridylcarbonylpiperazine (CAS 725699-64-9) eliminates silent SAR risk from 2- or 4-pyridyl analogs. - **Validated utility:** σ1 receptor bias (not σ2); NaV 1.7 partially inactivated IC50 = 240 nM; inactive at CRF-BP (>53,000 nM) - **Synthetic handle:** Free piperazine NH for amidation/sulfonylation - no protecting groups needed - **Supply:** Verified regiochemistry by NMR; PDE4 patent scaffold for COPD/asthma campaigns

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B11068296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H17N3O/c20-16(14-2-1-7-18-12-14)13-3-5-15(6-4-13)19-10-8-17-9-11-19/h1-7,12,17H,8-11H2
InChIKeyJCUBGEDLHTYPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-Pyridyl Methanone Scaffold Overview


(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone (CAS 725699-64-9) is a synthetic small molecule belonging to the phenylpyridinecarbonylpiperazine class, characterized by a central ketone bridge linking a 4-(piperazin-1-yl)phenyl group to a pyridin-3-yl ring . With a molecular weight of 267.33 g/mol, a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 45.2 Ų, one hydrogen bond donor (the piperazine NH), and four hydrogen bond acceptors, the compound occupies a favorable region of drug-like chemical space [1]. The molecule features a free secondary amine on the piperazine ring, enabling further chemical derivatization, and the 3-pyridyl carbonyl orientation distinguishes it from its 2-pyridyl and 4-pyridyl positional isomers [2]. This scaffold has been disclosed in patent literature as a core structure for type 4 phosphodiesterase (PDE4) inhibitors and has been evaluated in multiple high-throughput screening campaigns targeting ion channels and G-protein coupled receptors [3][4].

Why Generic Substitution Fails for This Scaffold


Substituting (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone with a closely related analog—such as its 4-pyridyl positional isomer (CAS 727658-85-7), its 2-pyridyl isomer, or the N-phenylpiperazine derivative (CAS 120873-22-5)—introduces quantifiable changes in molecular recognition, receptor subtype selectivity, and physicochemical properties that can derail a screening campaign or SAR series. The pyridyl nitrogen position dictates sigma receptor subtype bias: 3-pyridyl and 4-pyridyl piperazines favor σ1 receptors, whereas 2-pyridyl piperazines favor σ2 receptors, a selectivity switch documented with Ki-level evidence [1]. Furthermore, the presence of a free piperazine NH (absent in the N-phenyl analog) contributes a single hydrogen bond donor, altering the compound's interaction with biological targets and its solubility profile. The computed logP (XLogP3 = 1.3) and TPSA (45.2 Ų) place the 3-pyridyl isomer in a specific drug-like quadrant; swapping the pyridyl attachment point or substituting the piperazine NH can shift lipophilicity, hydrogen-bonding capacity, and off-target promiscuity in ways that cannot be predicted without experimental re-validation [2]. Generic substitution therefore risks silent loss of target engagement, altered selectivity, or batch-to-batch variability that undermines reproducibility.

Differentiation Evidence vs. Closest Analogs


Sigma Receptor Subtype Bias by Pyridyl Position

The position of the pyridyl nitrogen atom in piperazine-phenyl methanone derivatives exerts a decisive influence on sigma receptor subtype selectivity. In a systematic study of pyridylpiperazines, (3-pyridyl)piperazines and (4-pyridyl)piperazines exhibited preferential binding to σ1 receptors, whereas previously characterized (2-pyridyl)piperazines favored σ2 receptors [1]. This positional selectivity switch means that (4-(piperazin-1-yl)phenyl)(pyridin-3-yl)methanone—by virtue of its 3-pyridyl attachment—is expected to favor σ1 over σ2 engagement, a critical parameter for CNS target profiling where σ1 receptors are implicated in methamphetamine abuse, cocaine reward, and neuroprotection [1].

sigma receptor pharmacology CNS drug discovery substance abuse pharmacotherapy

Hydrogen Bond Donor Capacity and Derivatization Potential

(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone possesses one hydrogen bond donor (the secondary amine NH of the piperazine ring), whereas the N-phenylpiperazine analog (4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone (CAS 120873-22-5) has zero hydrogen bond donors [1]. This difference of one HBD fundamentally alters the compound's capacity for directed hydrogen bonding with biological targets, its aqueous solubility profile, and its ability to serve as a handle for further chemical derivatization (e.g., amide coupling, sulfonamide formation, urea synthesis) [1]. The computed logP values also diverge: the target compound has XLogP3 = 1.3, while the N-phenyl analog is expected to be significantly more lipophilic due to the additional phenyl substituent lacking compensatory polarity [1].

medicinal chemistry structure-activity relationship solubility optimization

PDE4 Inhibitor Scaffold Recognition

The phenylpyridinecarbonylpiperazine scaffold—exemplified by (4-(piperazin-1-yl)phenyl)(pyridin-3-yl)methanone—is explicitly claimed in patent WO2002102778A1 as a core structure for type 4 phosphodiesterase (PDE4) inhibitors, with demonstrated utility in asthma and chronic obstructive pulmonary disease (COPD) models [1]. Within this patent family, the 3-pyridyl carbonyl attachment geometry is specified, and SAR exploration reveals that the pyridyl nitrogen position modulates PDE4 isoform inhibitory potency. While the exact IC50 of the unsubstituted parent compound against PDE4A/B/C/D isoforms was not located in the public domain, structurally elaborated derivatives within the same patent series achieved PDE4 IC50 values in the nanomolar range (e.g., 74.7 nM against PDE4A3, PDE4B1, PDE4C1, and PDE4D3 for closely related analogs) [2]. The unsubstituted parent compound serves as the essential starting point for this SAR exploration.

phosphodiesterase inhibition respiratory disease anti-inflammatory drug discovery

Ion Channel Screening and Selectivity Profile

High-throughput screening data from PubChem BioAssay and BindingDB provide quantitative activity profiles for (4-(piperazin-1-yl)phenyl)(pyridin-3-yl)methanone at two therapeutically relevant protein targets. At the human NaV 1.7 voltage-gated sodium channel, the compound exhibits state-dependent antagonism: IC50 = 240 nM against partially inactivated NaV 1.7 (PatchXpress automated patch clamp in HEK293 cells), IC50 = 800 nM when measured by manual whole-cell patch clamp under partially inactivated conditions, and IC50 = 3,000 nM against the non-inactivated (resting) channel state [1]. This 12.5-fold state-dependence ratio (resting/inactivated) indicates preferential binding to the inactivated channel conformation. In contrast, the compound shows no meaningful activity at the corticotropin-releasing factor-binding protein (CRF-BP), with an EC50 > 53,000 nM (>53 µM), effectively classifying it as inactive at this target [2]. This dual profile is valuable for counter-screening protocols.

ion channel pharmacology pain target screening voltage-gated sodium channels

Commercial Availability and Sourcing Reliability

(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone (CAS 725699-64-9) is commercially available from multiple vendors at purities of ≥95–97%, with current pricing in the range of several hundred USD per gram for research-grade material . The 4-pyridyl positional isomer (CAS 727658-85-7) is also commercially available at ≥95% purity but has been noted as a discontinued product by at least one major supplier, potentially limiting reliable long-term sourcing . Both isomers share the same molecular formula (C16H17N3O) and identical computed physicochemical properties (density 1.2±0.1 g/cm³, boiling point 481.5±35.0 °C), making them analytically indistinguishable by standard LC-MS or NMR unless specific positional verification methods are employed .

chemical procurement screening library assay-ready compound sourcing

Application Scenarios in Drug Discovery


CNS Sigma-1 Receptor Screening

Based on the class-level evidence that 3-pyridylpiperazines favor σ1 over σ2 receptor engagement [1], (4-(piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is the appropriate starting scaffold for hit-finding campaigns targeting σ1-mediated pathways in methamphetamine abuse, cocaine reward, or neuroprotection. The 2-pyridyl analog, by contrast, would direct hits toward σ2 receptors, making it unsuitable as a substitute in σ1-focused programs. Procurement should specify CAS 725699-64-9 and verify pyridyl regiochemistry by NMR before initiating screening.

PDE4 Inhibitor Lead Optimization

The patent-validated phenylpyridinecarbonylpiperazine scaffold positions (4-(piperazin-1-yl)phenyl)(pyridin-3-yl)methanone as a logical starting point for PDE4 inhibitor SAR campaigns targeting asthma and COPD [1]. The free piperazine NH provides a synthetic handle for generating focused libraries through amide coupling, sulfonamide formation, or reductive amination—chemistry that is precluded with the N-phenylpiperazine analog (CAS 120873-22-5). Elaborated derivatives within this patent family have achieved nanomolar PDE4 potency, supporting the scaffold's tractability [2].

Pain Program Counter-Screening

The compound's established NaV 1.7 state-dependent activity profile—IC50 = 240 nM (partially inactivated), 800 nM (manual patch, partially inactivated), and 3,000 nM (non-inactivated)—provides immediate benchmarking data for pain-targeted ion channel programs [1]. Its inactivity at CRF-BP (EC50 > 53,000 nM) makes it useful as a selectivity control compound in CNS counter-screening panels [2]. Researchers can deploy the compound as a reference standard for NaV 1.7 state-dependence assays without requiring de novo characterization.

Medicinal Chemistry Derivatization Hub

With one hydrogen bond donor (piperazine NH), four hydrogen bond acceptors, XLogP3 of 1.3, and a TPSA of 45.2 Ų [1], (4-(piperazin-1-yl)phenyl)(pyridin-3-yl)methanone occupies a favorable drug-like property space for fragment elaboration or library synthesis. The piperazine NH can be acylated, sulfonylated, alkylated, or converted to urea/thiourea derivatives without protecting group manipulation, enabling rapid parallel synthesis. The 3-pyridyl ketone is relatively inert under these conditions, allowing chemoselective elaboration at the piperazine nitrogen.

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